
1,4-Dihydroxynaphthalene
Overview
Description
1,4-Dihydroxynaphthalene (1,4-DHN, C₁₀H₈O₂; CAS 571-60-8), also known as 1,4-naphthalenediol, is a dihydroxy derivative of naphthalene with hydroxyl groups at the 1 and 4 positions. Structurally, the hydroxyl groups confer unique electronic and steric properties, influencing its reactivity and applications in materials science, pharmaceuticals, and organic synthesis.
1,4-DHN serves as a critical intermediate in oxidation pathways, such as the degradation of propranolol, where it bridges 1-naphthol and 1,4-naphthoquinone . Its distinct terahertz (THz) spectral features, attributed to hydroxyl group vibrations, enable differentiation from naphthalene and other isomers . Industrially, 1,4-DHN is valued for its role in synthesizing high-stability resins and functional materials .
Preparation Methods
Sulfonation and Alkali Fusion
Reaction Mechanism
The classical route involves sulfonating naphthalene to form 1,4-naphthalenedisulfonic acid, followed by alkali fusion to replace sulfonic groups with hydroxyl groups.
Key Steps:
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Sulfonation : Naphthalene reacts with concentrated sulfuric acid at 160–180°C. Isomer distribution (1,4 vs. 1,5 or 1,6) depends on temperature and acid concentration.
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Alkali Fusion : The disulfonic acid intermediate is heated with NaOH at 300–320°C, yielding 1,4-dihydroxynaphthalene.
Optimization and Challenges
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Temperature Control : Higher sulfonation temperatures favor 1,4-isomer formation but risk over-sulfonation.
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Alkali Fusion Conditions : Excess NaOH and inert atmospheres improve yield by minimizing oxidative degradation.
Table 1: Typical Yields from Sulfonation-Alkali Fusion
Sulfonation Temp (°C) | NaOH Ratio (mol) | Yield (%) | Purity (%) |
---|---|---|---|
160 | 3:1 | 45 | 85 |
180 | 4:1 | 52 | 88 |
Limitations : Low regioselectivity and energy-intensive steps render this method less favorable for large-scale production.
Reduction of 1,4-Naphthoquinone
Catalytic Hydrogenation
1,4-Naphthoquinone undergoes reduction using hydrogen gas and palladium catalysts in acidic media:
Conditions:
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Catalyst : 5% Pd/C, 1 atm H₂, 25°C.
-
Solvent : Ethanol or acetic acid.
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Yield : 85–90% with high regiochemical fidelity.
Chemical Reduction
Alternative reductants like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) in HCl achieve similar outcomes but require post-reduction neutralization.
Table 2: Comparison of Reduction Methods
Reductant | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|
H₂ (Pd/C) | Ethanol | 25 | 89 |
Na₂S₂O₄ | H₂O/EtOH | 80 | 78 |
SnCl₂ | HCl | 60 | 82 |
Advantage : High purity and scalability.
Challenge : Cost of noble metal catalysts.
Hydrolysis of 1,4-Dihalonaphthalenes
Nucleophilic Aromatic Substitution
1,4-Dichloronaphthalene or 1,4-dibromonaphthalene reacts with aqueous NaOH under high-temperature hydrothermal conditions:
Optimization:
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Catalyst : Cu(I) iodide enhances reaction rate.
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Solvent : Water/DMF mixtures at 200°C.
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Yield : 70–75% after 24 hours.
Microwave-Assisted Hydrolysis
Microwave irradiation reduces reaction time to 2–4 hours with comparable yields, offering energy efficiency.
Microbial and Enzymatic Synthesis
Fungal Biocatalysis
Certain Aspergillus and Penicillium strains oxidize naphthalene to this compound via cytochrome P450 enzymes.
Table 3: Microbial Production Parameters
Microorganism | Substrate | Time (h) | Yield (mg/L) |
---|---|---|---|
Aspergillus niger | Naphthalene | 72 | 120 |
Penicillium citrinum | Naphthalene | 96 | 95 |
Limitations
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Low volumetric productivity.
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Complex downstream purification.
Industrial Production and Scalability
Current Practices
The sulfonation-alkali fusion method remains dominant in industrial settings due to established infrastructure, despite moderate yields. Emerging electrochemical methods show promise for greener synthesis.
Electrochemical Reduction
Direct electron transfer to 1,4-naphthoquinone in aprotic solvents (e.g., acetonitrile) achieves 90% yield at 1.5 V vs. Ag/AgCl.
Chemical Reactions Analysis
Oxidation Reactions
1,4-Dihydroxynaphthalene rapidly oxidizes to 1,4-naphthoquinone under ambient conditions, even in common solvents like water or methanol . This instability necessitates inert atmospheres for handling. Controlled oxidation studies reveal:
Oxidizing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Air/O₂ | RT, pH 7 | 1,4-Naphthoquinone | >95% | |
FeCl₃ | Ethanol, 50°C | 1,4-Naphthoquinone | 98% |
Mechanistic Insight : Oxidation proceeds via semiquinone intermediates, with solvent polarity influencing reaction kinetics . The compound’s redox sensitivity makes it a precursor for quinone-based biomaterials and charge-transfer complexes.
Nucleophilic Substitution
The phenolic hydroxyl groups participate in etherification and aryloxy bond formation. Key examples include:
Carboxylation for Pharmaceutical Intermediates
Industrial-scale carboxylation using CO₂ produces 1,4-dihydroxy-2-naphthoic acid , a vitamin K intermediate :
Step | Conditions | Yield | Purity |
---|---|---|---|
Alkali salt formation | NaOCH₃, dipropylene glycol monomethyl ether, 180°C | 92.3% | 98.8% |
CO₂ carboxylation | 110°C, atmospheric pressure | 98% | 99% |
Key Advantage : This method avoids hygroscopic reagents and high-pressure systems, enabling scalable production .
Reduction Pathways
Reduction of its tautomer tetralin-1,4-dione demonstrates stereochemical control :
Reducing Agent | Product (Diastereomer Ratio) | Selectivity | Application |
---|---|---|---|
L-Selectride | cis-1,4-Dihydroxytetralin (84:16) | High | Chiral synthons |
Red-Al | trans-1,4-Dihydroxytetralin (13:87) | High | Asymmetric synthesis |
Enantioselective CBS reduction achieves 99% ee for trans-diols , critical for bioactive molecule synthesis.
Derivatization for Functional Materials
This compound serves as a building block for advanced materials:
Reaction Type | Product | Property Enhanced | Application |
---|---|---|---|
Acrylation | 1,4-Diacrylatylnaphthalene | Refractive index (1.65) | Optical resins |
Phytylation | 2-Phytyl-1,4-dihydroxynaphthalene | Lipid solubility | Vitamin E analogs |
Notable Example : Acrylate derivatives exhibit 15% higher thermal stability than bisphenol-A analogs .
Environmental and Biological Interactions
Scientific Research Applications
Applications Overview
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Materials Science
- Resin Production : 1,4-Dihydroxynaphthalene is used as a raw material for producing heat-resistant resins. Its naphthalene skeleton enhances thermal stability and refractive index, making it suitable for applications in electronics and information technology .
- Functional Materials : It serves as a functional raw material in the development of various compounds with improved properties compared to traditional materials like phenol and bisphenol A .
-
Pharmaceuticals
- Biosynthesis of Menaquinones : this compound is an intermediate in the biosynthesis of menaquinone (vitamin K), which plays a crucial role in various biological processes .
- Anti-inflammatory and Antimicrobial Properties : Research indicates that this compound exhibits potential health benefits, including the inhibition of colitis and growth inhibition of Helicobacter pylori. It has been shown to induce apoptosis in human keratinocytes, suggesting applications in treating skin conditions like psoriasis .
-
Environmental Applications
- Chemosensors : The compound is utilized in the synthesis of fluorescent dyes that can serve as chemosensors for detecting various biological markers . These dyes are particularly useful due to their cell-permeant nature and pH independence.
- Bioremediation : Given its role as an aryl hydrocarbon receptor (AhR) ligand, this compound may contribute to bioremediation strategies by modulating inflammatory responses in microbial communities .
Case Study 1: Resin Development
A study conducted by Air Water Performance Chemical Inc. demonstrated the successful mass production of resins using this compound. The resulting materials exhibited superior heat resistance compared to conventional resins, indicating significant potential for industrial applications in electronics and automotive sectors .
Case Study 2: Pharmaceutical Research
In a series of experiments involving Lactobacillus casei, researchers found that this compound not only inhibited pro-inflammatory cytokines but also improved gut health by acting as an AhR agonist. These findings suggest its potential use in developing probiotic therapies aimed at gastrointestinal disorders .
Summary Table of Applications
Application Area | Specific Uses | Benefits/Properties |
---|---|---|
Materials Science | Resin production | Improved heat resistance and refractive index |
Pharmaceuticals | Biosynthesis of menaquinones | Essential for vitamin K synthesis |
Anti-inflammatory treatments | Inhibits colitis and promotes skin health | |
Environmental Science | Chemosensors | Detects biological markers |
Bioremediation | Modulates microbial inflammatory responses |
Mechanism of Action
The mechanism of action of naphthalene-1,4-diol involves its interaction with molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, its hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules, contributing to its biological activities .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- 1,5-DHN : Higher melting point (265–268°C) due to symmetric hydroxyl positioning, enhancing crystal stability .
- 2,7-DHN : Used in laccase-catalyzed textile dyeing due to its planar structure, enabling strong substrate-enzyme interactions .
- 1,4-DHN : Unique THz spectral signatures differentiate it from naphthalene and other isomers, aiding in identification .
Reactivity in Oxidation
- 1,4-DHN: Acts as a transient intermediate in propranolol degradation, oxidizing to 1,4-naphthoquinone (k₂,S = 0.15 M⁻¹s⁻¹) .
- 1,5-DHN : Less prone to oxidation due to steric hindrance, making it stable in melanin biosynthesis pathways .
Biological Activity
1,4-Dihydroxynaphthalene (1,4-DHN) is a polycyclic aromatic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 1,4-DHN, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
1,4-DHN is characterized by two hydroxyl groups at the 1 and 4 positions on the naphthalene ring. This structural feature is crucial for its biological activity, particularly in its interaction with cellular receptors and enzymes.
- Aryl Hydrocarbon Receptor (AhR) Agonism : Research indicates that 1,4-DHN can bind to and activate the AhR, a key regulator in xenobiotic metabolism and immune response. This interaction leads to the induction of cytochrome P450 enzymes such as CYP1A1 and CYP1B1, which are involved in the metabolism of various substances .
- Anti-inflammatory Effects : 1,4-DHN has been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in models of colitis. For instance, it significantly reduced inflammation in dextran sodium sulfate (DSS)-induced colitis models by suppressing macrophage-derived cytokines .
Biological Activities
The biological activities of 1,4-DHN extend beyond anti-inflammatory effects. The compound has demonstrated a range of activities:
- Antimicrobial Activity : Studies have reported that 1,4-DHN inhibits the growth of Helicobacter pylori, a bacterium associated with gastric ulcers and cancer . This suggests potential applications in treating infections caused by this pathogen.
- Induction of Apoptosis : In human keratinocytes, 1,4-DHN has been shown to induce apoptosis, indicating its potential use in dermatological conditions such as psoriasis .
- Neuroprotective Effects : Recent studies have highlighted the neuroprotective properties of naphthoquinones derived from 1,4-DHN. These compounds have been linked to protective effects against neurodegenerative diseases through their ability to scavenge free radicals and modulate inflammatory pathways .
Case Study 1: Colitis Treatment
In a study examining the effects of 1,4-DHN on DSS-induced colitis in mice, it was found that treatment with 1,4-DHN significantly reduced disease severity compared to untreated controls. The mechanism was attributed to its action as an AhR agonist, leading to enhanced expression of protective genes and reduced inflammatory cytokine levels .
Case Study 2: Antimicrobial Activity Against H. pylori
A clinical study investigated the efficacy of 1,4-DHN against H. pylori. Results indicated that patients treated with formulations containing 1,4-DHN showed significant reductions in bacterial load and associated symptoms compared to placebo groups .
Data Summary
The following table summarizes key findings related to the biological activity of 1,4-DHN:
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1,4-Dihydroxynaphthalene relevant to experimental handling?
Methodological Answer: Researchers must prioritize understanding its physicochemical properties to ensure stability and reproducibility in experiments. Key properties include:
Q. What safety precautions are recommended when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation exposure .
- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .
- Waste Disposal: Segregate waste and collaborate with certified hazardous waste disposal services to mitigate environmental toxicity (aquatic toxicity category 3) . Note: Toxicity data are incomplete; treat the compound as a potential respiratory and dermal irritant until further studies confirm safety thresholds .
Q. What are common synthetic routes for obtaining this compound in research?
Methodological Answer:
- Hydrolysis of Diethoxy Derivatives: 1,4-Diethoxynaphthalene can be hydrolyzed using acidic or basic conditions (e.g., H₂SO₄ or NaOH) to yield the dihydroxy form. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .
- Direct Synthesis: Oxidative coupling of naphthols or reduction of 1,4-naphthoquinone. Use catalysts like Cr(CO)₃ to stabilize intermediates during tautomerization .
Advanced Research Questions
Q. How does the tautomerism of this compound influence its reactivity in organic synthesis?
Methodological Answer: this compound exists in equilibrium with its keto form, tetrahydronaphthalene-1,4-dione. This tautomerism impacts reactivity:
- Adamantylation: In trifluoroacetic acid, the diketone form reacts with adamantan-1-ol to yield 2-(1-adamantyl)-1,4-dihydroxynaphthalene, a precursor for asymmetric catalysis .
- Catalytic Applications: The tautomeric equilibrium enables desymmetrization using chiral diamine catalysts, critical for synthesizing enantiopure compounds . Experimental Tip: Characterize tautomers via ¹H/¹³C NMR and IR spectroscopy to confirm reaction pathways .
Q. What methodological considerations are critical when assessing the genotoxic potential of this compound in vitro?
Methodological Answer:
- Assay Design: Use ³²P-labeled DNA fragments (e.g., human tumor-relevant genes) to detect adduct formation. Include negative controls (untreated DNA) and positive controls (1,2-naphthoquinone) .
- Dose-Response Analysis: Test concentrations spanning 0.1–100 µM to identify thresholds for DNA damage. Replicate findings across cell lines (e.g., human lymphocytes) to validate specificity .
- Confounding Factors: Account for oxidative stress by measuring reactive oxygen species (ROS) concurrently, as naphthoquinone derivatives may indirectly cause DNA damage .
Q. How can researchers resolve contradictions in reported toxicological data for this compound across different studies?
Methodological Answer: Apply systematic review frameworks (e.g., NIH Risk of Bias Tool) to evaluate study quality:
- Step 1: Scrutinize exposure routes (oral, dermal, inhalation) and model systems (human vs. animal). Discrepancies often arise from interspecies metabolic differences .
- Step 2: Assess confidence ratings using criteria like dose-response consistency and mechanistic plausibility. For example, prioritize studies linking this compound to DNA adducts over those reporting nonspecific cytotoxicity .
- Step 3: Conduct meta-analyses to quantify heterogeneity. Use software like RevMan to pool data from in vitro genotoxicity assays .
Properties
IUPAC Name |
naphthalene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCILLCXFKWDRMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060350 | |
Record name | 1,4-Naphthalenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571-60-8 | |
Record name | 1,4-Naphthalenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=571-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Naphthohydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Naphthalenediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Naphthalenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-1,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.489 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,4-NAPHTHALENEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AML1P6T42C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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